N-(2-methoxyphenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S/c1-22-12-17(19-13-22)28(25,26)20-11-14-7-9-23(10-8-14)18(24)21-15-5-3-4-6-16(15)27-2/h3-6,12-14,20H,7-11H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAIEGOVHBQAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the compound's biological activity.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C17H23N3O4S
- Molecular Weight : 365.4 g/mol
- CAS Number : 1428366-78-2
The structural characteristics of this compound suggest potential interactions with biological targets, particularly due to the imidazole moiety, which is known for its role in various biological processes.
Research indicates that imidazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Imidazole derivatives can inhibit cancer cell proliferation by interfering with key cellular processes. They target enzymes involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells .
- Antimicrobial Properties : The structural features of imidazole allow for effective binding to microbial enzymes, potentially inhibiting their function and leading to cell death .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound:
-
Cell Viability Assays :
- In vitro studies using human cancer cell lines (e.g., MCF-7, HepG2) demonstrated that the compound exhibits cytotoxic effects at certain concentrations. For instance, concentrations above 313 µg/mL significantly reduced cell viability .
- The MTS assay results indicated that lower concentrations (39 and 78 µg/mL) maintained high cellular metabolic activity (≥80%) in fibroblast cells, suggesting a favorable safety profile at these doses .
- Apoptosis Induction :
Antimicrobial Activity
The antibacterial properties of imidazole derivatives have also been documented:
- Compounds featuring the imidazole ring have shown effectiveness against a range of bacterial strains. The ability to form hydrogen bonds with bacterial enzymes enhances their antimicrobial efficacy .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | Concentration Range (µg/mL) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 | 39 - 5000 | High viability at low concentrations; significant reduction at high doses |
| Anticancer | HepG2 | 39 - 5000 | Induction of apoptosis observed |
| Antimicrobial | Various bacteria | Varies | Effective inhibition of growth |
Case Studies
-
Study on Imidazole Derivatives :
A study evaluated multiple imidazole derivatives against various cancer cell lines. The results indicated that specific structural modifications enhanced anticancer activity while minimizing cytotoxic effects on normal cells . -
Preclinical Trials :
Preclinical trials have shown promising results for imidazole derivatives as potential anticancer agents, with several compounds advancing into further testing phases due to their efficacy in inducing apoptosis and inhibiting tumor growth .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-methoxyphenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide. Research indicates that derivatives containing imidazole and sulfonamide groups exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. For instance, a study demonstrated that imidazole-based sulfonamides showed significant growth inhibition in human cancer cell lines such as HCT-116 and MCF-7 .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperidine ring.
- Introduction of the methoxyphenyl group.
- Sulfonation of the imidazole derivative.
Structural modifications can lead to enhanced biological activity and selectivity against specific cancer types. Computational methods like quantitative structure–activity relationship (QSAR) modeling are employed to predict the efficacy of synthesized derivatives .
Potential for Drug Development
Given its structural characteristics and preliminary biological activity, this compound presents opportunities for drug development. The compound's ability to target multiple cancer pathways suggests it could be developed into a multi-target therapeutic agent.
Table: Summary of Anticancer Activity Studies
Q & A
Q. What are the standard synthetic routes for N-(2-methoxyphenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine-carboxamide core via coupling of 4-aminomethylpiperidine with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2 : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or amide coupling.
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with solvents like ethyl acetate/hexane mixtures is used to isolate intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions on the piperidine ring and sulfonamide linkage. Key signals include the methoxy group (~3.8 ppm in 1H NMR) and sulfonamide protons (~7.5–8.5 ppm).
- Mass Spectrometry (MS) : For molecular ion validation (e.g., [M+H]+ peak matching the molecular formula).
- IR Spectroscopy : To verify sulfonamide (S=O stretching ~1350 cm⁻¹) and carboxamide (C=O ~1650 cm⁻¹) functional groups .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Enzyme inhibition assays : Test against targets like kinases or GPCRs, given the sulfonamide and imidazole motifs’ known roles in enzyme modulation.
- Cell viability assays (e.g., MTT): To screen for cytotoxicity or antiproliferative effects in cancer cell lines.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess receptor interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency.
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during imidazole sulfonylation .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives.
- Off-target profiling : Use proteome-wide screens (e.g., kinome arrays) to identify unintended interactions.
- Cell line specificity : Compare activity in primary vs. immortalized cells to assess biological relevance .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Core modifications : Replace the piperidine ring with morpholine or azetidine to assess conformational flexibility.
- Substituent variations : Test analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (-OCH₃) groups on the phenyl ring.
- Bioisosteric replacement : Substitute the imidazole-sulfonamide group with triazole or pyridine derivatives .
Q. What advanced techniques are used to elucidate the compound’s mechanism of action?
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding modes.
- Molecular dynamics simulations : Model interactions with lipid bilayers or protein active sites to predict pharmacokinetics.
- Knockout/knockdown models : Use CRISPR/Cas9 to validate target dependency in disease models .
Q. How can researchers address poor solubility or stability in preclinical studies?
- Salt formation : Convert the free base to a hydrochloride or mesylate salt to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Lyophilization : Stabilize the compound for long-term storage in buffer formulations .
Q. What pharmacokinetic parameters should be prioritized during in vivo translation?
- Plasma half-life : Assess via LC-MS/MS after intravenous/oral administration in rodent models.
- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify organ-specific accumulation.
- CYP450 inhibition : Screen for metabolic interactions using human liver microsomes .
Data Contradiction Analysis
Q. How to interpret conflicting results between enzymatic inhibition and cellular activity assays?
- Membrane permeability : Use logP calculations or Caco-2 cell assays to determine if poor cellular uptake explains discrepancies.
- Intracellular metabolism : Test for metabolite formation (e.g., via LC-MS) that may deactivate the compound.
- Off-target effects : Combine transcriptomics (RNA-seq) with phenotypic screening to identify secondary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
